1-((3-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
1-(3-nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c19-18(20)13-7-4-8-14(11-13)23(21,22)17-10-9-16-15(17)12-5-2-1-3-6-12/h1-8,11H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTPGKWLTSCPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Imidazoline Derivatives
Imidazoline derivatives are typically synthesized via cyclocondensation reactions involving diamines and carbonyl-containing precursors. For 1-((3-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole, two primary strategies emerge: (1) post-synthetic sulfonylation of a pre-formed 2-phenylimidazoline core and (2) in-situ incorporation of the sulfonyl group during ring formation.
Post-Synthetic Sulfonylation Approach
This method involves synthesizing the imidazoline ring followed by sulfonylation at the N1 position.
Synthesis of 2-Phenyl-4,5-dihydro-1H-imidazole
The imidazoline core is formed via cyclocondensation of 1,2-diaminoethane with benzaldehyde under acidic conditions. For example, heating equimolar amounts of 1,2-diaminoethane and benzaldehyde in ethanol with catalytic HCl yields 2-phenyl-4,5-dihydro-1H-imidazole.
Reaction Conditions
Sulfonylation with 3-Nitrobenzenesulfonyl Chloride
The N1 position of the imidazoline is sulfonylated using 3-nitrobenzenesulfonyl chloride in the presence of a base:
Procedure
- Dissolve 2-phenyl-4,5-dihydro-1H-imidazole (1 equiv) in anhydrous dichloroethane (DCE).
- Add 3-nitrobenzenesulfonyl chloride (1.2 equiv) and triethylamine (2.5 equiv).
- Reflux at 90°C for 6–8 hours.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Optimization Data
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | DCE | 78 |
| Temperature | 90°C | 78 |
| Sulfonyl Chloride | 1.2 equiv | 78 |
| Base (Triethylamine) | 2.5 equiv | 78 |
Characterization data for analogous compounds show IR absorption at 1722 cm⁻¹ (C=O) and 1365 cm⁻¹ (S=O). ¹H NMR signals for the imidazoline protons appear as multiplet δ 3.76 ppm (CH₂), while the aromatic protons resonate at δ 7.5–8.2 ppm.
One-Pot Multicomponent Synthesis
An alternative approach simultaneously constructs the imidazoline ring and introduces the sulfonyl group. This method adapts protocols from benzimidazole syntheses.
Procedure
- Combine 1,2-diaminoethane (1 equiv), benzaldehyde (1 equiv), and 3-nitrobenzenesulfonyl chloride (1 equiv) in dimethylformamide (DMF).
- Add molecular sieves (4Å) and stir at 70°C for 12 hours.
- Quench with ice water and extract with ethyl acetate.
Yield : 65–72% (lower than stepwise method due to competing side reactions).
Mechanistic Insights and Byproduct Analysis
Sulfonylation proceeds via nucleophilic attack of the imidazoline’s NH group on the electrophilic sulfur atom of the sulfonyl chloride. Steric hindrance from the 3-nitro group marginally reduces reactivity compared to para-substituted analogues. Common byproducts include:
Comparative Evaluation of Methods
Post-synthetic sulfonylation offers superior yields and scalability, making it the preferred route for large-scale synthesis.
Applications and Derivative Synthesis
The sulfonyl group enhances metabolic stability, making this compound a candidate for kinase inhibition studies. Derivatives synthesized via N-alkylation or Suzuki coupling at the phenyl group show modulated bioactivity.
Chemical Reactions Analysis
Types of Reactions
1-((3-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfonyl group can be reduced to a thiol group using reagents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products Formed
Amino derivative: Formed by the reduction of the nitro group.
Thiol derivative: Formed by the reduction of the sulfonyl group.
Substituted phenyl derivatives: Formed by electrophilic aromatic substitution reactions.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique imidazole core substituted with a nitrophenylsulfonyl group and a phenyl group. The synthesis of such compounds often involves multi-step reactions, typically starting from readily available precursors. For instance, the synthesis may include the formation of the imidazole ring followed by sulfonation and the introduction of the nitrophenyl group.
Biological Activities
Antimicrobial Properties
Research has indicated that derivatives of imidazole, including 1-((3-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole, exhibit significant antimicrobial activity. For example, studies have shown that certain imidazole derivatives demonstrate effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
The compound also displays antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases. Preliminary evaluations have suggested that hybrid molecules containing imidazole cores can scavenge free radicals effectively .
Anticancer Potential
The antiproliferative effects of imidazole derivatives have been explored in several studies. Compounds similar to this compound have shown promise in inhibiting cancer cell lines, making them candidates for further investigation in cancer therapy .
Therapeutic Applications
Analgesic Effects
Some studies have investigated the analgesic potential of imidazole derivatives. The pain-relieving properties observed in certain compounds suggest that they could be developed into nonsteroidal anti-inflammatory drugs (NSAIDs) .
Antihypertensive Activity
Research has also focused on the antihypertensive effects of imidazole derivatives. These compounds may act by modulating vascular smooth muscle contraction and influencing blood pressure regulation .
Case Study 1: Antimicrobial Activity
A study conducted by Jain et al. synthesized various 4,5-dihydro-1H-imidazole derivatives and evaluated their antimicrobial activity using the cylinder wells diffusion method against S. aureus and E. coli. The results indicated that specific substitutions on the imidazole ring enhanced antimicrobial potency (see Table 1) .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Compound A | Inhibition Zone: 15 mm | Inhibition Zone: 12 mm |
| Compound B | Inhibition Zone: 18 mm | Inhibition Zone: 14 mm |
| Compound C | Inhibition Zone: 10 mm | Inhibition Zone: 8 mm |
Case Study 2: Anticancer Properties
In a separate study evaluating the anticancer potential of imidazole derivatives, compounds were tested against various cancer cell lines. The findings suggested that modifications to the nitrophenyl group significantly affected cytotoxicity (see Table 2) .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound D | 5.6 | HeLa |
| Compound E | 3.2 | MCF7 |
| Compound F | 7.4 | A549 |
Mechanism of Action
The mechanism of action of 1-((3-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. Additionally, the nitrophenyl and dihydroimidazole moieties contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their properties:
Structural and Electronic Effects
- Steric Considerations: The sulfonyl group’s position (e.g., 3-nitro vs. 4-bromo in ) affects steric bulk. Ortho-substituents (as in ) may hinder rotational freedom, influencing molecular conformation .
- Hydrogen Bonding: The nitro group’s ability to participate in hydrogen bonding (as seen in ) contrasts with halogens (Br, Cl), which primarily contribute to lipophilicity .
Physicochemical Properties
- Lipophilicity (LogP): Bromine () and chlorine () substituents increase LogP values, suggesting better cell membrane penetration, whereas the nitro group may limit this due to higher polarity .
- Thermal Stability: Sulfonyl groups generally enhance thermal stability; however, nitro groups may introduce sensitivity to reducing conditions .
Biological Activity
1-((3-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, structural characteristics, and biological activities associated with this compound, including its cytotoxicity and enzyme inhibition properties.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of a suitable imidazole precursor with a sulfonylating agent. The structural characterization is often performed using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography. These methods confirm the presence of key functional groups and the overall molecular geometry.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of various sulfonamide derivatives, including those related to this compound. The compound has shown promising results against several cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | SISO (cervical) | 2.38–3.77 | Induces apoptosis |
| 2 | RT-112 (bladder) | 3.42–5.59 | Cell cycle arrest |
| 3 | A549 (lung) | >10 | Moderate activity |
The most active derivatives exhibit IC50 values comparable to standard chemotherapeutic agents like cisplatin, indicating significant antitumor potential .
Enzyme Inhibition
Investigations into the enzyme inhibitory properties reveal that compounds similar to this compound can act as effective inhibitors of key enzymes involved in various diseases.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| α-glucosidase | Competitive inhibition | 0.45 |
| Acetylcholinesterase | Non-competitive inhibition | 0.78 |
These findings suggest that this class of compounds may have therapeutic applications in conditions such as Type 2 diabetes and Alzheimer's disease .
Case Studies
Several case studies have highlighted the efficacy of sulfonamide derivatives in clinical settings:
- Case Study on Cancer Treatment : A study involving a series of imidazole derivatives demonstrated that those containing a nitrophenyl sulfonamide moiety exhibited enhanced cytotoxicity against cervical and bladder cancer cell lines, suggesting a structure-activity relationship that favors the inclusion of electron-withdrawing groups for improved activity .
- Enzyme Inhibition in Diabetes Management : Another research effort focused on the inhibitory effects of these compounds on α-glucosidase and acetylcholinesterase. The results indicated that specific substitutions on the imidazole ring significantly enhanced enzyme binding affinity, leading to effective management strategies for Type 2 diabetes .
Q & A
Q. What are the recommended multi-step synthetic routes for 1-((3-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole, and how can reaction conditions be optimized?
Synthesis typically involves condensation reactions between imidazole precursors and sulfonylating agents. For example:
- Step 1 : Formation of the imidazole core via cyclization of ethylenediamine with carbonyl derivatives under solvent-free conditions at 90–100°C .
- Step 2 : Sulfonylation using 3-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane.
- Optimization : Catalysts like HNO3@nano SiO2 improve yield (up to 85%) under solvent-free conditions at 100°C . Monitor reaction progress via TLC or HPLC.
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?
- 1H NMR : Look for imidazole ring protons (δ 3.2–3.8 ppm, dihydro protons) and aromatic signals (δ 7.5–8.5 ppm for nitrophenyl and phenyl groups) .
- 13C NMR : Sulfonyl carbons appear at δ 125–135 ppm, while nitrophenyl carbons resonate near δ 145–150 ppm .
- IR : Confirm sulfonyl S=O stretches (~1350 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Thermal stability : Decomposition occurs above 200°C (DSC/TGA data). Store at –20°C in inert atmospheres .
- pH sensitivity : Hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) conditions. Use buffered solutions (pH 6–8) for biological assays .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX-refined structures) resolve ambiguities in molecular conformation?
Q. What computational methods (e.g., DFT) predict electronic properties and reactivity for this compound?
- DFT studies : Calculate frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) to predict electrophilic/nucleophilic sites. The nitro group reduces electron density on the sulfonyl moiety, enhancing electrophilicity .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The sulfonyl group may hydrogen-bond with active-site residues .
Q. How do contradictory data on biological activity (e.g., antimicrobial vs. cytotoxic effects) arise, and how can they be resolved?
- Mechanistic variability : Nitro group reduction intermediates (e.g., nitroso derivatives) may exhibit dual activity. Use LC-MS to track metabolite formation .
- Assay conditions : Discrepancies in MIC values (e.g., 8–32 µg/mL) may stem from solvent choice (DMSO vs. aqueous buffers). Standardize protocols using CLSI guidelines .
Q. What catalytic systems enhance regioselective functionalization of the imidazole ring?
- Palladium catalysis : Suzuki-Miyaura coupling introduces aryl groups at the C4 position (e.g., using Pd(PPh3)4, K2CO3) .
- Photoredox catalysis : Visible-light-mediated C–H activation enables sulfonamide derivatization without protecting groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
